molecular formula C10H13NO2S B6328431 S-Benzylcysteine CAS No. 5680-65-9

S-Benzylcysteine

Cat. No.: B6328431
CAS No.: 5680-65-9
M. Wt: 211.28 g/mol
InChI Key: GHBAYRBVXCRIHT-UHFFFAOYSA-N
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Description

S-Benzylcysteine (C₁₀H₁₃NO₂S) is a sulfur-modified amino acid derivative where a benzyl group (C₆H₅CH₂) is covalently bonded to the thiol group of cysteine. This modification confers unique biochemical properties, making it a critical intermediate in medicinal chemistry and enzymology. Notably, this compound is formed during the inactivation of O⁶-alkylguanine-DNA alkyltransferase (AGT), a DNA repair protein, by O⁶-benzylguanine (O⁶-BG). The reaction between O⁶-BG and AGT results in the transfer of the benzyl group to Cys145 in AGT, forming this compound and irreversibly inhibiting the enzyme . This mechanism has been exploited in cancer therapy to sensitize tumors to alkylating agents like BCNU (carmustine) .

This compound derivatives, including deuterated and α-hydroxy analogs, are also pivotal in isotopic labeling studies and peptide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: S-Benzylcysteine can be synthesized through a two-step reaction process. The first step involves the reaction of benzyl chloride with L-cysteine to form S-benzyl-L-cysteine benzyl ester. This intermediate is then subjected to acidic hydrolysis to yield this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, is common to obtain the final product .

Chemical Reactions Analysis

Diazotization Reactions

S-Benzylcysteine exhibits unique behavior in diazotization reactions, particularly when compared to other cysteine derivatives. In studies utilizing S-sulfonyl-cysteine derivatives, the benzyl-protected analog demonstrated lower yields due to competing side reactions.

Key Findings:

  • Diazotization Efficiency :

    Protecting GroupYield (%)Enantiomeric Ratio (er)Conditions
    S-Benzyl8–57Not reportedHNO₂, H₂SO₄, 24 h
    S-Sulfonyl33–54>96:4HNO₂, H₂SO₄, 4 h

    The benzyl group showed instability under acidic and oxidative conditions, leading to debenzylation and complex product mixtures. In contrast, sulfonyl groups provided enhanced stability via anomeric effects, suppressing nucleophilic substitution at the β-thio position .

  • Mechanistic Insight : Sulfur’s lone pairs in S-sulfonyl derivatives stabilize transition states through delocalization into antibonding orbitals, minimizing undesired pathways (e.g., hydrolysis) .

Crosslinking via Schiff Base Formation

This compound participates in covalent crosslinking reactions, enabling the synthesis of functional biomaterials.

Example: Nanogel Formation

  • Reactants : DNA-HCl (aldehyde-functionalized) + S-Bzl-Cys.

  • Reaction : Primary amines in S-Bzl-Cys react with aldehydes to form Schiff bases.

  • Conditions : Emulsification at pH 7.4, 37°C.

  • Outcome : Spherical nanogels (100–200 nm diameter) with:

    • Zeta Potential : −25 mV (enhanced colloidal stability).

    • Antibacterial Activity : 80% inhibition of P. aeruginosa biofilms at 1 mg/mL.

Solvolysis and Elimination-Addition Pathways

The benzyl thioether group in this compound influences solvolysis mechanisms, particularly in acidic environments.

Case Study :

  • Substrate : Benzoyl-S-benzylcysteine.

  • Reaction : Solvolysis in aqueous acetone yields products via an elimination-addition sequence.

  • Key Observation : Retention of configuration (96%) in products, suggesting a non-classical carbocation intermediate stabilized by cyclopropyl participation.

Role in Hydrogelators :

  • Cyclic Dipeptide Synthesis :

    • Structure : cyclo-(Leu-S-Bzl-Cys).

    • Self-Assembly : Forms β-sheet fibrils (pH 7.46, 37°C) with:

      • Stability : >1 year at room temperature.

      • Mechanical Strength : Storage modulus (G’) = 1.2 kPa.

    • Drug Delivery : Sustained release of doxorubicin (70% over 72 h) from hydrogel matrices.

Biochemical Modifications

While not a primary focus, this compound derivatives are implicated in detoxification pathways:

  • Mercapturic Acid Pathway : N-Acetyl-S-benzylcysteine conjugates are urinary metabolites of benzyl chloride, indicating potential xenobiotic detoxification roles .

Comparative Reactivity in Thiol-Protecting Groups

The benzyl group’s performance is context-dependent:

Reaction TypeS-Bzl-Cys PerformanceCompeting GroupAdvantage
DiazotizationLow yieldS-SulfonylStability
CrosslinkingHigh efficiencyNoneAmine availability
SolvolysisModerateS-AcetylSteric hindrance

Structural and Spectroscopic Data

  • FT-IR Peaks :

    • ν(N–H): 3300 cm⁻¹

    • ν(C=O): 1680 cm⁻¹

    • ν(S–C): 680 cm⁻¹ .

  • Crystal Structure : CCDC 170308 (monoclinic, P2₁ space group) .

Scientific Research Applications

Radiopharmaceutical Applications

One of the prominent applications of S-benzylcysteine is in the field of radiopharmaceuticals. Research has shown that derivatives of cysteine, including SBC, can be utilized for the synthesis of technetium-99m (99mTc) radiopharmaceuticals.

  • Technetium-99m Complexes : A study indicated that this compound can form complexes with 99mTc, which are excreted through the hepatobiliary pathway or renal tubular secretory pathway depending on the specific compound structure. For example, a derivative 99mTc-1 showed a favorable kidney-to-background ratio compared to other agents, suggesting its potential as a superior radiopharmaceutical for kidney imaging .

Materials Science

This compound has also been investigated for its self-assembly properties in materials science.

  • Hydrogel Formation : Recent studies have demonstrated that SBC can undergo a transformation from crystal to hydrogel when subjected to specific solvent conditions (methanol-water). This property is significant for developing new materials that can be used in drug delivery systems and tissue engineering .

Biochemical Research

In biochemical research, this compound has been explored for its metabolic pathways and potential health benefits.

  • Metabolic Studies : Research has shown that this compound is metabolized into acetyl derivatives in various animal models, including rats and rabbits. This conversion process indicates its bioavailability and potential therapeutic effects .
  • Antioxidant Properties : Due to its sulfur-containing structure, SBC may exhibit antioxidant properties, which could be beneficial in protecting cells from oxidative stress. This aspect is particularly relevant in cancer research and treatment strategies .

Summary of Findings

Application AreaKey FindingsReferences
RadiopharmaceuticalsForms complexes with 99mTc; potential for kidney imaging agents with favorable excretion profiles
Materials ScienceTransforms from crystal to hydrogel; useful for drug delivery and tissue engineering
Biochemical ResearchMetabolized into acetyl derivatives; potential antioxidant properties

Mechanism of Action

The mechanism of action of S-Benzylcysteine involves its interaction with specific molecular targets. It can act as a methylated-DNA-protein-cysteine methyltransferase inhibitor, affecting DNA repair processes. This interaction can lead to various biological effects, including modulation of gene expression and protein function .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Structural and Functional Attributes

Compound Structure Modification Key Applications Mechanism/Findings References
S-Benzylcysteine Benzyl group on cysteine thiol AGT inhibition, cancer therapy adjuvants Irreversibly inactivates AGT via benzyl transfer to Cys145, enhancing alkylating agent efficacy.
S-Methylcysteine Methyl group on cysteine thiol Model disease amelioration (e.g., oxidative stress) Modulates redox pathways; less steric bulk compared to benzyl analogs.
S-Allyl-L-cysteine Allyl group on cysteine thiol Research chemicals, antioxidant studies Exhibits neuroprotective effects; distinct pharmacokinetics due to allyl group.
α-Hydroxy-S-benzylcysteine Hydroxyl substitution at α-carbon Synthetic intermediates, enzymology studies Altered reactivity due to hydroxyl group; used in peptide analog synthesis.
Deuterated this compound Deuterium labels at α/β carbons Isotopic tracing in peptide/protein dynamics Retains AGT-inhibitory activity; used to study deuteration effects on stability.

Biological Activity

S-Benzylcysteine (SBLC) is a sulfur-containing amino acid derivative that has garnered attention for its diverse biological activities, including antibacterial, anticancer, and metabolic properties. This article reviews the current understanding of SBLC's biological activity, supported by recent research findings and case studies.

Antibacterial Activity

Recent studies have demonstrated the potential of SBLC in combating antibiotic-resistant bacteria. A notable investigation involved the development of natural nanogels crosslinked with SBLC, which exhibited significant antibacterial activity against biofilm-forming bacteria such as Escherichia coli and Pseudomonas aeruginosa. These nanogels were shown to inhibit bacterial growth more effectively than their unmodified counterparts, suggesting that SBLC modification enhances their antibacterial properties. In particular, DNA-HCl-SBLC nanogels were effective in suppressing P. aeruginosa-induced sepsis and extending the lifespan of Caenorhabditis elegans in experimental models .

Nanogel Type Bacterial Strain Effectiveness
DNA-HCl-SBLCPseudomonas aeruginosaMost effective in sepsis suppression
AA-SBLCEscherichia coliEnhanced growth inhibition

Anticancer Properties

SBLC has also been explored for its anticancer effects. In vitro studies have indicated that SBLC-based hydrogel formulations can significantly enhance the cytotoxic effects of conventional chemotherapy agents like 5-fluorouracil (5-FU). The co-assembly of SBLC with 5-FU resulted in improved anticancer activity against the HCT116 cancer cell line, demonstrating a decreased IC50 value compared to 5-FU alone . This suggests that SBLC may serve as an effective adjuvant in cancer therapy.

Metabolic Studies

Metabolic investigations reveal that SBLC is rapidly accumulated by isolated hepatocytes through a carrier-mediated mechanism, leading to its conversion into N-acetylcysteine conjugates. This metabolic pathway indicates that SBLC may play a role in detoxification processes within the liver and kidneys, highlighting its potential therapeutic applications in metabolic disorders .

Mechanistic Insights

Research has elucidated some underlying mechanisms of action for SBLC. For instance, it has been shown to inhibit the neutral amino acid transporter ASCT2 by competing with alanine for binding. This competitive inhibition was characterized by a concentration-dependent response, indicating that higher concentrations of SBLC could effectively block substrate transport through this pathway . Additionally, studies have identified SBLC's role in modulating enzymatic activities related to cysteine metabolism, particularly involving cysteine conjugate S-oxidase .

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing and characterizing S-Benzylcysteine in vitro?

  • Methodological Answer : Synthesis typically involves cysteine alkylation with benzyl chloride under controlled pH (8–10) and inert atmospheres to prevent oxidation. Characterization requires HPLC for purity assessment, NMR (<sup>1</sup>H, <sup>13</sup>C) for structural confirmation, and mass spectrometry for molecular weight validation. Elemental analysis is critical for new derivatives . For reproducibility, experimental sections must detail stoichiometry, reaction time, and purification steps (e.g., recrystallization solvents) .

Q. How can researchers validate the identity of this compound in biological matrices (e.g., cell lysates)?

  • Methodological Answer : Use isotopic labeling (e.g., <sup>13</sup>C-cysteine) coupled with LC-MS/MS to track this compound formation. Compare retention times and fragmentation patterns with synthetic standards. Validate via enzymatic assays (e.g., AGT inhibition kinetics) to confirm functional activity . Cross-reference spectral data with databases like NIST Chemistry WebBook for consistency .

Q. What analytical techniques are recommended for quantifying this compound stability under physiological conditions?

  • Methodological Answer : Perform stability studies using simulated physiological buffers (pH 7.4, 37°C) with periodic sampling. Quantify degradation via UV-Vis spectroscopy (λmax ~260 nm) or LC-UV. Assess oxidation products (e.g., disulfides) via redox-sensitive probes like Ellman’s reagent .

Advanced Research Questions

Q. How do conflicting reports on this compound’s AGT-depletion efficiency in tumor vs. normal tissues impact experimental design?

  • Methodological Answer : Address discrepancies by controlling variables such as cell type (e.g., glioblastoma vs. hematopoietic cells), O<sup>6</sup>-BG concentration gradients, and tissue-specific AGT expression levels (measured via Western blot). Use isogenic cell lines (AGT<sup>+/+</sup> vs. AGT<sup>−/−</sup>) to isolate confounding factors. Prioritize in vivo models with tumor xenografts to validate selectivity .

Q. What strategies mitigate off-target effects of this compound in AGT inhibition studies?

  • Methodological Answer : Employ prodrug approaches (e.g., hypoxia-activated derivatives) to restrict activation to tumor microenvironments. Use competitive inhibitors (e.g., O<sup>6</sup>-Benzylguanine analogs) with higher AGT-binding specificity. Validate selectivity via proteome-wide activity-based profiling .

Q. How should researchers reconcile discrepancies between in vitro and in vivo pharmacokinetic data for this compound?

  • Methodological Answer : Conduct physiologically based pharmacokinetic (PBPK) modeling to account for metabolic clearance (e.g., hepatic CYP450 activity) and tissue distribution. Compare bioavailability metrics (AUC, Cmax) across species using radiolabeled tracers. Adjust dosing regimens based on allometric scaling .

Q. What computational tools are suitable for predicting this compound’s binding affinity to AGT?

  • Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) with AGT crystal structures (PDB: 1T38). Validate predictions via surface plasmon resonance (SPR) for kinetic analysis (kon/koff). Cross-reference with STRENDA DB enzymology standards .

Q. Data Interpretation & Contradiction Management

Q. How to resolve inconsistent AGT activity measurements post this compound treatment?

  • Methodological Answer : Standardize assays (e.g., fluorescently labeled O<sup>6</sup>-methylguanine substrates) across labs. Include positive/negative controls (e.g., recombinant AGT, inhibitor-free samples). Perform statistical rigor (n ≥ 3, ANOVA with post-hoc tests) to identify outlier datasets .

Q. What are the ethical considerations in designing studies involving this compound’s myelosuppressive risks?

  • Methodological Answer : Adhere to preclinical toxicity guidelines (e.g., OECD 423) for dose-limiting studies. Use humanized mouse models to approximate hematological toxicity. Justify risk-benefit ratios in grant proposals and IRB submissions, citing prior clinical data on AGT inhibitors .

Q. Resources & Collaboration

Q. Which databases provide reliable physicochemical data for this compound?

  • Methodological Answer : NIST Chemistry WebBook offers validated spectral data . For enzymology, consult STRENDA DB . Use SciFinder for patent/literature surveys, excluding non-peer-reviewed sources (e.g., ) .

Properties

IUPAC Name

2-amino-3-benzylsulfanylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHBAYRBVXCRIHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3054-01-1, 16597-46-9
Record name S-Benzylcysteine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523123
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC2527
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2527
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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